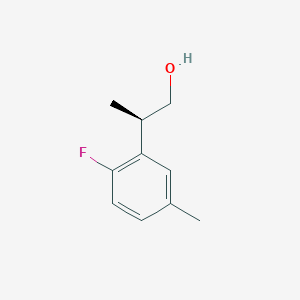
methyl (2S)-2-(1,3-benzodioxol-5-ylmethylcarbamoylamino)-3-methylbutanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (2S)-2-(1,3-benzodioxol-5-ylmethylcarbamoylamino)-3-methylbutanoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is commonly referred to as MDMA, which is a psychoactive drug that is widely used recreationally. However,
作用机制
MDMA works by increasing the levels of serotonin, dopamine, and norepinephrine in the brain. It does this by inhibiting the reuptake of these neurotransmitters, which allows them to remain in the synaptic cleft for a longer period. This results in an increase in the activation of serotonin receptors, which can lead to feelings of euphoria, empathy, and emotional openness.
Biochemical and Physiological Effects:
MDMA has numerous biochemical and physiological effects on the body. It increases heart rate, blood pressure, and body temperature, which can lead to dehydration and hyperthermia. It also causes the release of oxytocin, which is a hormone that is associated with social bonding and trust. MDMA can also cause neurotoxicity, which can lead to long-term cognitive and emotional problems.
实验室实验的优点和局限性
MDMA has several advantages and limitations for lab experiments. One advantage is its ability to increase social bonding and trust, which can be useful in studying social behavior. Another advantage is its ability to increase the levels of neurotransmitters in the brain, which can be useful in studying the effects of these neurotransmitters on behavior. However, one limitation is its potential for neurotoxicity, which can make it challenging to study the long-term effects of MDMA on the brain.
未来方向
There are several future directions for research on MDMA. One direction is the development of safer and more effective methods for synthesizing MDMA. Another direction is the development of new therapeutic applications for MDMA, such as its use in treating addiction and other mental health conditions. Additionally, more research is needed to understand the long-term effects of MDMA on the brain and to develop strategies for minimizing its potential for neurotoxicity.
Conclusion:
MDMA is a chemical compound that has numerous scientific research applications. It has been shown to be effective in treating PTSD, anxiety, and depression and has potential applications in studying social behavior and the effects of neurotransmitters on behavior. However, it also has potential limitations, such as its potential for neurotoxicity. Further research is needed to fully understand the potential benefits and risks of MDMA and to develop safer and more effective methods for its use.
合成方法
MDMA is a synthetic compound that can be synthesized using various methods. The most common method involves the reaction of safrole with hydrochloric acid to form MDP2P, which is then converted to MDMA using methylamine. Another method involves the reaction of anethole with nitroethane to form MDP2P, which is then converted to MDMA using methylamine. The synthesis of MDMA requires specialized equipment and expertise, making it challenging to produce on a large scale.
科学研究应用
MDMA has been the subject of numerous scientific studies due to its potential applications in various fields. One of the most significant applications of MDMA is its use in psychotherapy. MDMA has been shown to be effective in treating post-traumatic stress disorder (PTSD), anxiety, and depression. It works by increasing the levels of serotonin, dopamine, and norepinephrine in the brain, which can help alleviate symptoms of these conditions.
属性
IUPAC Name |
methyl (2S)-2-(1,3-benzodioxol-5-ylmethylcarbamoylamino)-3-methylbutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O5/c1-9(2)13(14(18)20-3)17-15(19)16-7-10-4-5-11-12(6-10)22-8-21-11/h4-6,9,13H,7-8H2,1-3H3,(H2,16,17,19)/t13-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWTTXUSSZUWPFL-ZDUSSCGKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OC)NC(=O)NCC1=CC2=C(C=C1)OCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)OC)NC(=O)NCC1=CC2=C(C=C1)OCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

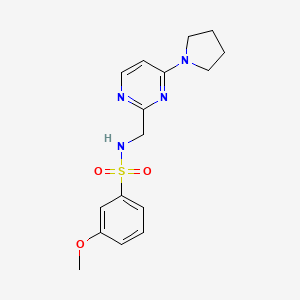
![[(2-Phenylethyl)carbamoyl]methyl benzoate](/img/structure/B2441953.png)
![2-morpholin-4-yl-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/no-structure.png)
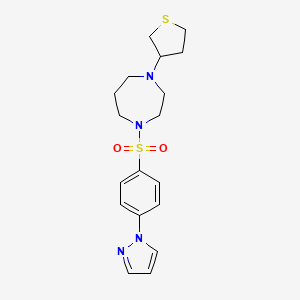
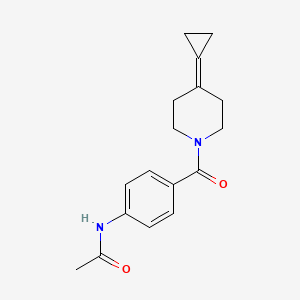
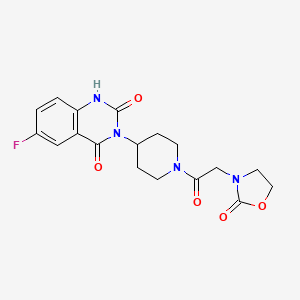

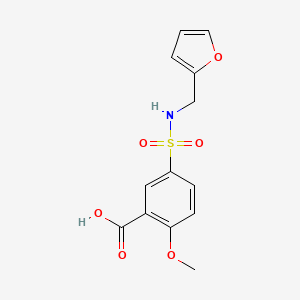
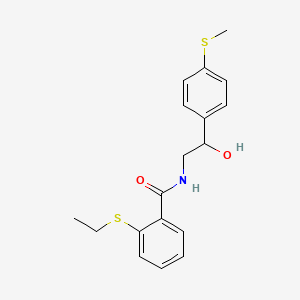
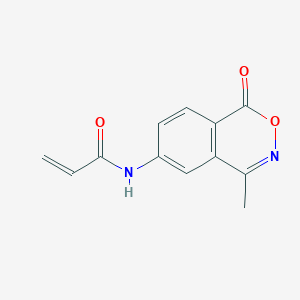
![N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-2,3-dihydro-1-benzofuran-2-carboxamide](/img/structure/B2441967.png)

